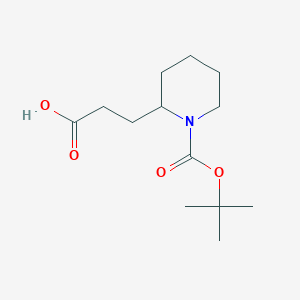

![molecular formula C8H6BrClN2O2 B1302655 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 820245-56-5](/img/structure/B1302655.png)

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is a commercially available compound that has been used as a fluorescent probe for monitoring pH value (3.0–7.0). The probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

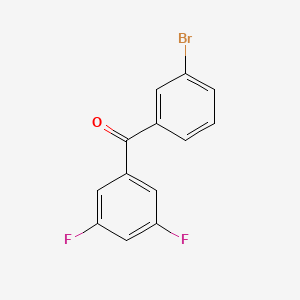

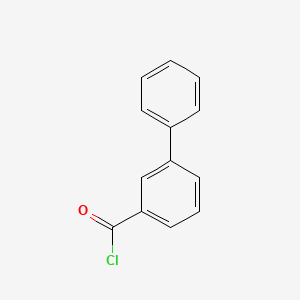

Molecular Structure Analysis

The molecular structure of 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid is characterized by a nitrogen bridgehead heterocycle . This structure has been widely used in medical chemistry and biochemistry because of its extensive biological and pharmacological activities .

Chemical Reactions Analysis

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid has been used as a fluorescent probe for monitoring pH changes . It has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .

Applications De Recherche Scientifique

Fluorescent Probing for pH Monitoring

This compound has been utilized as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 . It exhibits high selectivity and sensitivity, along with brilliant reversibility and an extremely short response time. This makes it an invaluable tool for real-time imaging of pH changes in biological systems like yeast.

Biological and Pharmacological Research

Due to its extensive biological and pharmacological activities, 6-Chloro-imidazo[1,2-a]pyridine derivatives are widely used in medicinal chemistry and biochemistry . They serve as key components in the development of new therapeutic agents and diagnostic tools.

Intracellular Ion Detection

The compound’s derivatives have been designed as probes for detecting various ions within cells, such as Cu^2+ and Hg^2+ . Their excellent optical properties make them suitable for bioimaging applications, contributing to our understanding of cellular processes.

Autophagy Monitoring

Researchers have developed ratiometric fluorescent probes based on this compound for monitoring pH fluctuations during autophagy in living cells . This application is crucial for studying cellular homeostasis and diseases related to autophagy dysfunction.

Anti-Tuberculosis Drug Development

Imidazo[1,2-a]pyridine analogues, including those derived from 6-Chloro-imidazo[1,2-a]pyridine, have shown promise in the treatment of tuberculosis. They have been effective in reducing bacterial load in acute TB mouse models , indicating potential as anti-TB agents.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their structure–activity relationship and mode-of-action .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been used in the development of anti-tb compounds .

Pharmacokinetics

It is noted that q203, an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

It is noted that treatment with q203, an imidazo[1,2-a]pyridine analogue, resulted in a significant reduction of bacterial load in an acute tb mouse model .

Safety and Hazards

While specific safety and hazard information for 6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide was not found, it’s important to handle all chemicals with care. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

Orientations Futures

Propriétés

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2.BrH/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVSMZQXSFUQHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(=O)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)